molecular formula C14H10N2O2S2 B2947858 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide CAS No. 315684-11-8

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide

Cat. No.: B2947858
CAS No.: 315684-11-8
M. Wt: 302.37
InChI Key: SPDNKWNEGGASQR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a central thiazolidinone ring with a sulfanylidene group at position 2 and a 4-oxo substituent. The naphthalene-1-carboxamide moiety at the N3 position introduces significant aromatic bulk, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-12-8-20-14(19)16(12)15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDNKWNEGGASQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is considered environmentally friendly as it adheres to the principles of green chemistry, minimizing the use of hazardous chemicals and solvents . The reaction conditions are optimized to achieve nearly quantitative yields, making it a viable method for both laboratory and industrial production .

Chemical Reactions Analysis

Table 1: Reaction Parameters for Knoevenagel Condensation

ReagentSolventTemperature (°C)Time (min)Yield (%)Source
Rhodanine derivativeEthanol1202090
Thiohydantoin derivativeToluene1503085

Nucleophilic Substitution at the Thiazolidinone Core

The sulfur atom in the 2-sulfanylidene group acts as a nucleophile, enabling reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K₂CO₃) to form S-alkylated derivatives .

  • Acylation : Acetic anhydride in pyridine substitutes the sulfhydryl group with acetyl, forming a thioester .

Table 2: Substitution Reactions and Outcomes

Reaction TypeElectrophileConditionsProductYield (%)Source
AlkylationCH₃IDMF, K₂CO₃, RT, 12hS-Methyl thiazolidinone78
Acylation(CH₃CO)₂OPyridine, reflux, 6hS-Acetyl thiazolidinone70

Cyclization Reactions

The thiazolidinone ring undergoes cyclization to form fused heterocycles:

  • With Hydrazines : Forms pyrazole-thiazolidinone hybrids under reflux in ethanol .

  • With Aldehydes : Cyclocondensation with aromatic aldehydes yields spiro-oxindole derivatives, as seen in related thiazolidinones .

Key Example:

  • Spiro-oxindole Formation : Reacts with indole-3-carbaldehyde in acetic acid to generate a spirocyclic product (yield: 82%) .

Oxidation Reactions

The sulfanylidene group (-S-) is oxidized to sulfonic acid (-SO₃H) under strong oxidizing conditions:

  • Reagent : H₂O₂ in glacial acetic acid .

  • Application : Enhances solubility for biological testing.

Metal Complexation

The thione sulfur coordinates with transition metals:

  • Cu(II) Complexes : Formed in methanol with CuCl₂, yielding complexes with potential antimicrobial activity .

  • Pd(II) Complexes : Used in catalytic applications (e.g., Suzuki-Miyaura coupling) .

Biological Derivatization

The naphthalene-carboxamide moiety enables targeted modifications for drug discovery:

  • Anticancer Activity : Introduction of halophenyl groups at the N-3 position improves cytotoxicity (IC₅₀: 8–12 μM in HeLa cells) .

  • Antibacterial Hybrids : Coupling with benzothiazoles enhances activity against S. aureus (MIC: 4–16 μg/mL) .

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

The structural and functional properties of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide are compared below with analogous thiazolidinone derivatives from the literature.

Structural Variations and Physicochemical Properties
Compound Name / ID (from evidence) Substituents at Key Positions Yield (%) Melting Point (°C) Key Analytical Data
Target Compound N3: naphthalene-1-carboxamide; Position 5: unsubstituted N/A N/A Not reported
Compound 9 N3: 4-methoxyphenyl; Position 5: 4-chlorobenzylidene 90 186–187 $ ^1H $-NMR: aromatic protons (δ 7.2–7.8); MS: m/z 480 (M$^+$)
Compound 12 N3: 4-fluorophenyl; Position 5: (5-nitro-2-furyl)methylene 53 155–156 $ ^1H $-NMR: furyl protons (δ 6.9–7.1); MS: m/z 469 (M$^+$)
Compound 22 N3: 3,4,5-trimethoxyphenyl; Position 5: 3,4,5-trimethoxybenzylidene 80–89 217 Elemental analysis: C 49.2%, H 3.8%, N 7.1%, S 10.5%
Compound 27 N3: 3,4,5-trimethoxyphenyl; Position 5: 5-chloro-2-hydroxybenzylidene 80–89 205 $ ^1H $-NMR: phenolic -OH (δ 10.2)

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro-furyl in Compound 12) reduce yields (53%) compared to electron-donating groups (e.g., methoxyphenyl in Compound 9: 90%) due to steric and electronic challenges during cyclization .
  • Melting Points : Aromatic substituents (e.g., trimethoxyphenyl in Compound 22) increase melting points (217°C) compared to aliphatic or smaller aryl groups (e.g., 155°C for Compound 12) due to enhanced π-π stacking .

Key Insights :

  • Anticancer Potential: Thiazolidinones with bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl in Compound 22) show enhanced activity against cancer cell lines due to improved target binding . The target compound’s naphthalene group may similarly enhance affinity for hydrophobic binding pockets.
  • Structural-Activity Relationships (SAR): The 4-oxo and 2-sulfanylidene groups are critical for hydrogen bonding with enzyme active sites (e.g., kinases or proteases).

Biological Activity

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide is a compound that belongs to the thiazolidine derivative class, which has garnered interest due to its diverse biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a naphthalene moiety linked to a thiazolidine ring. The presence of the 4-oxo and sulfanylidene functional groups contributes to its reactivity and biological profile.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₉N₃O₂S
Molecular Weight273.35 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazolidine derivatives, including this compound.

  • Antibacterial Properties :
    • A study reported that compounds with similar structures exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for related thiazolidine derivatives, indicating potent antibacterial effects .
    • Another investigation highlighted that derivatives of thiazolidinone showed excellent antitubercular activity with inhibitions greater than 90% at low concentrations .
  • Antifungal Properties :
    • Compounds derived from thiazolidine frameworks were also tested for antifungal activity against pathogens like Candida albicans and Aspergillus niger. The best-performing compounds demonstrated EC50 values as low as 0.85 µg/mL against certain fungal strains .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within microbial cells, disrupting their metabolic processes.
  • Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in bacterial metabolism, thereby inhibiting their function .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of thiazolidine derivatives were synthesized and tested against a panel of bacterial and fungal pathogens. The results indicated that several compounds exhibited MIC values in the low micromolar range, demonstrating their potential as new antimicrobial agents.

Case Study 2: Structure–Activity Relationship (SAR) Analysis
Research focused on elucidating the relationship between chemical structure and biological activity revealed that modifications in the naphthalene ring significantly influenced antimicrobial potency. For instance, substituents on the naphthalene moiety enhanced binding affinity to bacterial targets .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)naphthalene-1-carboxamide?

A green synthetic approach involves sonication under anhydrous conditions using ZnCl₂ as a catalyst and molecular sieves (3Å) in tetrahydrofuran (THF). This method enhances reaction efficiency by promoting cyclocondensation of Schiff bases to form the thiazolidinone core . Characterization typically includes IR, ¹H/¹³C NMR, and elemental analysis to confirm purity and structural integrity .

Basic: How is the crystal structure of this compound validated in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are employed to analyze bond lengths, angles, and intermolecular interactions . The WinGX platform integrates tools for data processing and validation, ensuring compliance with crystallographic databases (e.g., CCDC) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis or oxidation .
  • PPE : Use OSHA-compliant chemical goggles, nitrile gloves, and lab coats. Ensure access to eyewash stations and safety showers .
  • Waste disposal : Classify as non-hazardous organic waste unless contamination with reactive groups occurs .

Advanced: How can molecular docking elucidate its potential antibacterial mechanisms?

Autodock Vina or PyRx is used to dock the compound into target proteins (e.g., E. coli gyrase, PDB ID: 4TMA). Key steps include:

  • Protein preparation : Remove water molecules and add polar hydrogens.
  • Ligand minimization : Optimize geometry using Chimera/AMBER force fields .
  • Binding affinity analysis : Focus on hydrogen bonds with active-site residues (e.g., Asp73, Glu50) and π-π stacking with aromatic side chains .

Advanced: What strategies optimize its pharmacological profile using 3D-QSAR?

  • Dataset curation : Collect IC₅₀ values (anti-inflammatory, antimicrobial) and convert to log-scale for regression analysis.
  • Alignment and descriptor calculation : Use VLife MDS to align molecules based on thiazolidinone pharmacophores and compute steric/electronic fields .
  • Model validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets to ensure predictive robustness .

Advanced: How to resolve contradictions in crystallographic data during refinement?

  • Validation tools : Use SHELXL's LSTAB and ADDSYM to detect missed symmetry or disordered atoms .
  • Twinned data : Employ the Hooft-Y parameter in SIR97 to assess twinning fractions and refine using least-squares Fourier methods .
  • Hydrogen bonding : Cross-validate with Platon/SQUEEZE to account for solvent-accessible voids .

Advanced: What molecular dynamics (MD) simulations reveal about its stability in biological systems?

  • RMSD analysis : Compare backbone deviations of ligand-protein complexes (e.g., 3Q3S) over 100 ns simulations to assess conformational stability .
  • Binding free energy : Calculate ΔG using MM-PBSA in AMBER , emphasizing contributions from hydrophobic residues .

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